Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate

Lipophilicity Drug Design Physicochemical Properties

Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate (CAS 894779-32-9) is a synthetic indazole derivative characterized by a 7-methoxy substituent, an N1-methyl group, and an ethyl ester at the 5-position. It is primarily utilized as a building block or intermediate in medicinal chemistry and pharmaceutical research.

Molecular Formula C12H14N2O3
Molecular Weight 234.255
CAS No. 894779-32-9
Cat. No. B3001620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate
CAS894779-32-9
Molecular FormulaC12H14N2O3
Molecular Weight234.255
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C(=C1)OC)N(N=C2)C
InChIInChI=1S/C12H14N2O3/c1-4-17-12(15)8-5-9-7-13-14(2)11(9)10(6-8)16-3/h5-7H,4H2,1-3H3
InChIKeyAWSUBQSQVXTTAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate (CAS 894779-32-9): Product-Specific Evidence Guide for Scientific Selection and Procurement


Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate (CAS 894779-32-9) is a synthetic indazole derivative characterized by a 7-methoxy substituent, an N1-methyl group, and an ethyl ester at the 5-position . It is primarily utilized as a building block or intermediate in medicinal chemistry and pharmaceutical research . The compound is typically supplied with a purity of ≥98% .

Why Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate Cannot Be Substituted by Generic Indazole Analogs


The substitution pattern and ester group of Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate confer distinct physicochemical properties compared to its closest analogs, such as the methyl ester or the carboxylic acid. These differences directly impact lipophilicity, synthetic utility, and potential pharmacokinetic behavior, making simple substitution without re-validation a risk to research reproducibility and downstream success .

Quantitative Differentiation of Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate from Closest Analogs


Lipophilicity Comparison: Ethyl Ester Exhibits Higher Calculated LogP than Methyl Ester and Carboxylic Acid Analogs

The calculated partition coefficient (LogP) for Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate is 2.33 . This value is higher than that of the corresponding methyl ester analog (Methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate), which has a reported LogP of 1.3685 , and the carboxylic acid analog (7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid), which has a reported LogP of 1.2801 .

Lipophilicity Drug Design Physicochemical Properties

Physical State and Volatility: Ethyl Ester Boiling Point Distinction from Carboxylic Acid

Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate has a predicted boiling point of 370.5±22.0 °C at 760 mmHg . In contrast, the corresponding carboxylic acid analog (7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid) is a solid at room temperature, with specific melting point data not widely reported in technical datasheets .

Synthetic Chemistry Purification Physical Properties

Synthetic Utility: Ethyl Ester as a Protected Form of the Carboxylic Acid

The ethyl ester moiety in Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate serves as a protecting group for the carboxylic acid. This allows for selective functionalization at other positions of the indazole ring without interference from the carboxyl group . The corresponding carboxylic acid (7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid) is more reactive and may lead to undesired side reactions in multi-step syntheses .

Organic Synthesis Protecting Groups Medicinal Chemistry

Optimal Application Scenarios for Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization for CNS-Targeted Therapeutics

The higher calculated LogP of 2.33 for Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate, compared to the methyl ester (1.37) and acid (1.28) analogs, suggests improved blood-brain barrier permeability potential . This makes the ethyl ester a superior starting point for developing CNS-active drug candidates where enhanced lipophilicity is a key design parameter.

Multi-Step Organic Synthesis: Use as a Carboxylic Acid Surrogate

The ethyl ester functionality acts as a stable protecting group for the carboxylic acid, allowing chemists to perform reactions (e.g., electrophilic aromatic substitution, cross-coupling) on the indazole core without risking ester hydrolysis or side reactions . This is a critical advantage over using the free acid, which is more prone to unwanted reactivity.

Process Chemistry: Purification via Distillation

With a defined boiling point of 370.5±22.0 °C, Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate can be purified by fractional distillation . This offers a cost-effective and scalable purification method compared to the solid carboxylic acid analog, which would require recrystallization or chromatography.

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